molecular formula C9H10N2 B8598379 Methyl[3-(pyridin-3-yl)prop-2-yn-1-yl]amine

Methyl[3-(pyridin-3-yl)prop-2-yn-1-yl]amine

Cat. No. B8598379
M. Wt: 146.19 g/mol
InChI Key: NTEDXDYFBMNKGE-UHFFFAOYSA-N
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Patent
US08609708B2

Procedure details

To a solution of 49 (43 mg, 0.17 mmol) in CH2Cl2 (0.8 mL) at 0° C. was added TFA (1.5 mL, excess), the ice bath was removed and the resultant solution was stirred at ambient temperature for 1 h. The solvent and excess TFA were removed under a stream of argon and the residue was dissolved in HCl(aq) (1.0 M, 1 mL) and washed with CH2Cl2 (3×10 mL). To the aqueous fraction was added CH2Cl2 (8 mL) and water (8 mL) and the pH was adjusted to 10 with NaOH(aq) (10 N) while stirring. The organic fraction was collected and the aqueous layer was extracted with CH2Cl2 (2×10 mL). The combined organic fractions were dried (Na2SO4), filtered and the solvent was removed in vacuo. The crude material was chromatographed on silica gel (CH3OH/CHCl3, 10/90, Rf=0.16) to afford the title compound 50 (13 mg, 53% yield) as an orange oil: 1H NMR (CDCl3) δ 8.65 (m, 1H), 8.51 (m, 1H), 7.07 (m, 1H), 7.23 (m, 1H), 3.64 (br s, 2H), 2.50 (br s, 3H); LRMS (ESI) m/z calcd for C9H11N2 [M+H]+ 147. found 147; LRMS (ESI) m/z calcd for C8H6N [M−NH(CH3)]+ 116. found 116; HRMS (ESI) m/z calcd for C9H11N2 [M+H]+ 147.0922. found 147.0921; HPLC>98% (tR=7.25 min, 60 (A):40 (B): 0.02 (C); tR=2.91 min, 60 (A):40 (B): 0.07 (C)).
Name
49
Quantity
43 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:10][C:11]#[C:12][C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1)C(=O)OC(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:1][NH:2][CH2:10][C:11]#[C:12][C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
49
Quantity
43 mg
Type
reactant
Smiles
CN(C(OC(C)(C)C)=O)CC#CC=1C=NC=CC1
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0.8 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resultant solution was stirred at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath was removed
CUSTOM
Type
CUSTOM
Details
The solvent and excess TFA were removed under a stream of argon
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in HCl(aq) (1.0 M, 1 mL)
WASH
Type
WASH
Details
washed with CH2Cl2 (3×10 mL)
ADDITION
Type
ADDITION
Details
To the aqueous fraction was added CH2Cl2 (8 mL) and water (8 mL)
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
The organic fraction was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was chromatographed on silica gel (CH3OH/CHCl3, 10/90, Rf=0.16)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNCC#CC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 13 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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